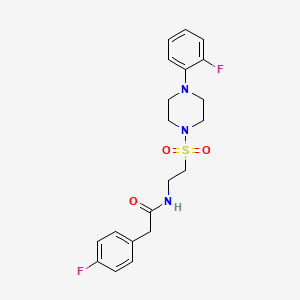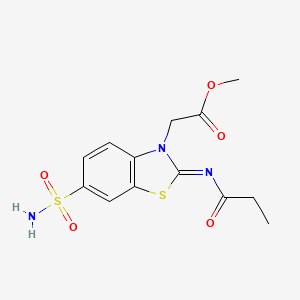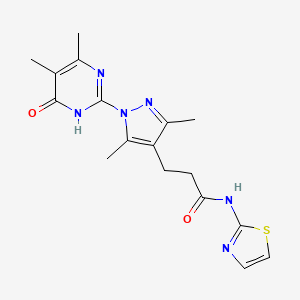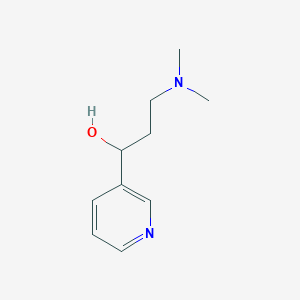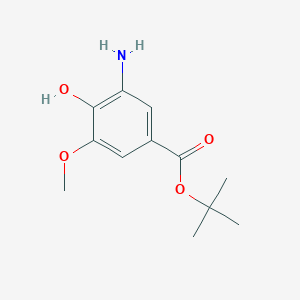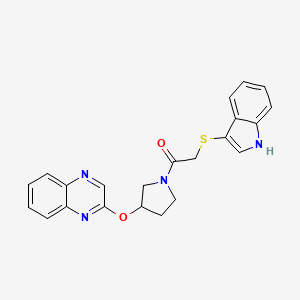
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MP-4-PA" and is a member of the pyrimidine-based class of compounds. MP-4-PA has been shown to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of MP-4-PA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that play a role in inflammation and tumor growth. MP-4-PA has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for cancer.
Biochemical and Physiological Effects
MP-4-PA has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. MP-4-PA has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, MP-4-PA has been shown to possess antioxidant properties, making it a potential treatment for oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of MP-4-PA is its potential therapeutic applications. MP-4-PA has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations of MP-4-PA is its limited solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several future directions for the study of MP-4-PA. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and inflammation-related diseases. Another direction is to explore its mechanism of action and identify new targets for drug development. Additionally, future studies could focus on improving the solubility of MP-4-PA to make it more accessible for use in various forms.
Synthesis Methods
The synthesis of MP-4-PA involves a multi-step process that starts with the reaction of 2-methyl-6-propoxypyrimidine-4-amine with 4-bromoacetophenone to produce 4-(2-methyl-6-propoxypyrimidin-4-yl)acetophenone. This intermediate product is then reacted with 4-aminobenzoyl chloride to produce MP-4-PA.
Scientific Research Applications
MP-4-PA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat various diseases. MP-4-PA has also been shown to inhibit the activity of certain enzymes, making it a potential treatment for enzyme-related diseases.
properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-4-10-23-17-11-15(18-12(3)19-17)20-13-6-8-14(9-7-13)21-16(22)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOHAWAAWLEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2975598.png)

![5-cyclopropyl-2-(4-(3-(3-methoxyphenyl)propanoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2975600.png)
![1-[4-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2975602.png)
![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]naphthalene-2-sulfonamide](/img/structure/B2975603.png)
